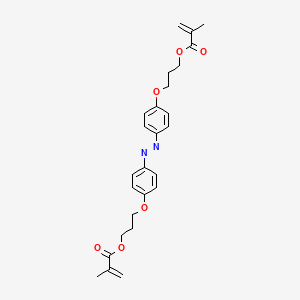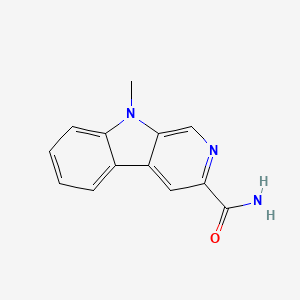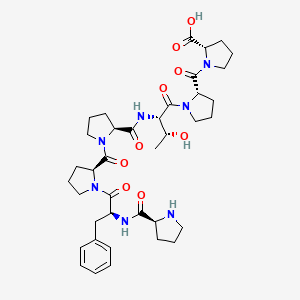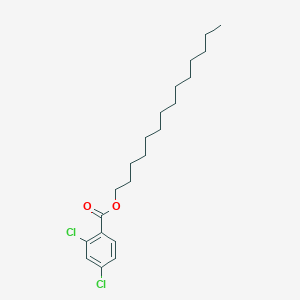![molecular formula C30H27N3O6S2 B12520931 Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)
Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes both sulfonyl and acridine groups, making it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with glycine methyl ester to form Methyl 2-[(4-methylphenyl)sulfonylamino]acetate . This intermediate is then further reacted with acridine derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
科学的研究の応用
Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with proteins and enzymes, potentially inhibiting their activity. The acridine moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. These interactions make the compound a valuable tool for studying biological processes and developing new therapeutic agents.
類似化合物との比較
Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate can be compared with other similar compounds, such as:
Methyl 2-(4-methylphenylsulfonamido)acetate: A simpler compound with similar sulfonyl groups but lacking the acridine moiety.
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate: Another related compound with a different aromatic substitution pattern.
Tosylglycine methyl ester: A compound with a similar sulfonyl group but different overall structure.
The uniqueness of this compound lies in its combination of sulfonyl and acridine groups, which confer distinct chemical and biological properties.
特性
分子式 |
C30H27N3O6S2 |
|---|---|
分子量 |
589.7 g/mol |
IUPAC名 |
methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate |
InChI |
InChI=1S/C30H27N3O6S2/c1-20-4-12-26(13-5-20)40(35,36)32-24-10-8-22-16-23-9-11-25(18-29(23)31-28(22)17-24)33(19-30(34)39-3)41(37,38)27-14-6-21(2)7-15-27/h4-18,32H,19H2,1-3H3 |
InChIキー |
DXUANLLRLCIIPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=NC4=C(C=CC(=C4)N(CC(=O)OC)S(=O)(=O)C5=CC=C(C=C5)C)C=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)


![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)



![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)
![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)
![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)
